An In-depth Technical Guide to 1-Benzylimidazolidin-2-one: Core Properties and Applications
An In-depth Technical Guide to 1-Benzylimidazolidin-2-one: Core Properties and Applications
This guide provides a comprehensive technical overview of 1-Benzylimidazolidin-2-one, a heterocyclic compound of significant interest in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic protocols, detail its spectroscopic signature, and discuss its emerging applications for researchers, scientists, and drug development professionals.
Introduction: The Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged heterocyclic motif found in numerous biologically active compounds and is a cornerstone in the design of novel therapeutics. Its rigid, five-membered ring structure, featuring a cyclic urea, provides a stable scaffold for introducing diverse functionalities. The addition of a benzyl group at the N-1 position, as in 1-Benzylimidazolidin-2-one, enhances lipophilicity and introduces aromatic interactions, making it a valuable building block for targeting various biological systems. This guide serves to consolidate the essential technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Molecular Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in experimental work. The key properties of 1-Benzylimidazolidin-2-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | - |
| CAS Number | 2385-38-8 | [1] |
| Appearance | White to off-white solid | - |
| Melting Point | 84-85 °C (for isomer 1-Benzylimidazolidin-4-one) | [2] |
| Boiling Point | 160-165 °C at 0.01 Torr (for isomer 1-Benzylimidazolidin-4-one) | [2] |
| Calculated LogP | 1.3 | - |
Note: Experimental data for the 2-one isomer is limited in publicly available literature; some data points are for the closely related 4-one isomer and should be considered indicative.
Synthesis and Mechanistic Considerations
The synthesis of 1-Benzylimidazolidin-2-one is typically achieved through the cyclization of a suitable diamine precursor, N-benzylethylenediamine, with a carbonylating agent. This method is reliable and provides a high yield of the desired product.
Causality in Synthetic Strategy
The chosen synthetic route relies on the nucleophilicity of the primary and secondary amines of the N-benzylethylenediamine precursor. The use of a carbonylating agent like carbonyldiimidazole (CDI) is advantageous as it is safer than phosgene and the reaction by-product, imidazole, can be easily removed by an acidic wash during workup. The reaction proceeds via a two-step intramolecular mechanism where the more nucleophilic primary amine first attacks the CDI, followed by a ring-closing attack by the secondary amine to form the stable cyclic urea.
Experimental Protocol: Synthesis of 1-Benzylimidazolidin-2-one
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of N-Benzylethylenediamine (Precursor)
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To a round-bottom flask, add ethylenediamine (5 equivalents) dissolved in anhydrous methanol.
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Cool the solution in an ice bath.
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Slowly add a solution of benzaldehyde (1 equivalent) in methanol dropwise with continuous stirring.
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After the addition is complete, stir the reaction mixture for 30 minutes.
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Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzylethylenediamine, which can be purified by distillation if necessary[3].
Step 2: Cyclization to 1-Benzylimidazolidin-2-one
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Dissolve N-benzylethylenediamine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in a round-bottom flask under a nitrogen atmosphere.
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Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
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Wash the combined organic layers with dilute hydrochloric acid (to remove imidazole) followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 1-Benzylimidazolidin-2-one.
Synthesis Workflow Diagram
Caption: Workflow for the two-stage synthesis of 1-Benzylimidazolidin-2-one.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen environment. The expected chemical shifts (in CDCl₃) are detailed below.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |
| NH (Amide) | ~5.0 - 6.0 | Broad Singlet | 1H |
| Benzylic CH₂ | ~4.45 | Singlet | 2H |
| N-CH₂ (Ring) | ~3.50 | Triplet | 2H |
| N-CH₂ (Ring) | ~3.30 | Triplet | 2H |
Causality: The aromatic protons appear in their characteristic region. The benzylic protons are a singlet due to the absence of adjacent protons and are deshielded by the adjacent nitrogen and aromatic ring. The two methylene groups of the imidazolidinone ring appear as distinct triplets due to coupling with each other. The NH proton is typically broad and its position can vary with concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data for full structural elucidation.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Urea Carbonyl) | ~160 |
| Aromatic (Quaternary) | ~137 |
| Aromatic (CH) | 127 - 129 |
| Benzylic CH₂ | ~49 |
| N-CH₂ (Ring) | ~46 |
| N-CH₂ (Ring) | ~40 |
Causality: The carbonyl carbon is significantly deshielded, appearing at the lowest field. The aromatic carbons appear in the 127-137 ppm range. The aliphatic carbons attached to nitrogen atoms are found in the 40-50 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Urea) | 1690 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Causality: The most prominent peak will be the strong carbonyl (C=O) stretch of the cyclic urea around 1700 cm⁻¹. The broad N-H stretch is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
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Expected Molecular Ion (M⁺): m/z = 176.10
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Key Fragmentation: A prominent peak at m/z = 91 corresponding to the stable benzyl cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond. Another fragment may appear at m/z = 85 corresponding to the imidazolidin-2-one ring after loss of the benzyl group.
Protocol: Sample Preparation for Spectroscopic Analysis
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NMR Spectroscopy: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved before analysis.
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IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid directly on the ATR crystal.
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Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze directly for Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
Reactivity and Applications in Drug Development
The imidazolidin-2-one scaffold is a versatile platform in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability[4].
Chemical Reactivity
The primary sites of reactivity on 1-Benzylimidazolidin-2-one are the N-H proton and the positions on the benzyl ring.
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N-H Deprotonation: The amide proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N-3 position to create more complex, disubstituted derivatives.
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Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions.
Applications in Medicinal Chemistry
The imidazolidinone core is a key component in compounds designed for a range of therapeutic targets. While specific studies on 1-Benzylimidazolidin-2-one are not abundant, closely related N-benzylated imidazolidin-2-one derivatives have been synthesized and investigated as potential agents for treating Alzheimer's disease[5]. In that research, the N-benzylated imidazolidin-2-one moiety served as a replacement for the indanone ring of the established drug donepezil, demonstrating its utility as a bioisostere[5]. The scaffold has also been explored for developing agents with anti-inflammatory and analgesic activities[6].
Logical Pathway for Applicationdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzylimidazole(4238-71-5) 13C NMR [m.chemicalbook.com]
- 3. N-Benzylethylenediamine | 4152-09-4 [chemicalbook.com]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
